molecular formula C12H15NO2 B13048630 (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

Cat. No.: B13048630
M. Wt: 205.25 g/mol
InChI Key: NYIRFSYNKAVRNI-CMPLNLGQSA-N
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Description

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis process. For example, the compound can be synthesized through an asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The use of readily available and inexpensive raw materials, along with efficient reaction conditions, is crucial. The preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acid derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of chiral catalysts and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is unique due to its combination of an amino group, a phenyl group, and a carboxylic acid group on a cyclopentane ring. This unique structure provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1R,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12+/m0/s1

InChI Key

NYIRFSYNKAVRNI-CMPLNLGQSA-N

Isomeric SMILES

C1C[C@@](C[C@H]1C2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

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